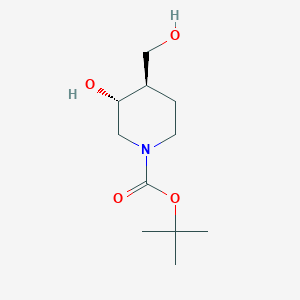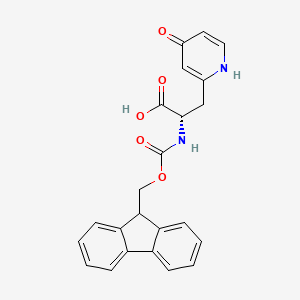
2,4,7-Trichloro-1,5-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,7-Trichloro-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry. The compound consists of a naphthyridine core with three chlorine atoms substituted at positions 2, 4, and 7. This unique structure imparts specific chemical and physical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-Trichloro-1,5-naphthyridine typically involves the chlorination of 1,5-naphthyridine derivatives. One common method includes the reaction of 1,5-naphthyridine with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The chlorination reaction is monitored closely to avoid over-chlorination and formation of unwanted by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,7-Trichloro-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cross-Coupling Reactions: It can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted naphthyridines .
Wissenschaftliche Forschungsanwendungen
2,4,7-Trichloro-1,5-naphthyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing
Wirkmechanismus
The mechanism of action of 2,4,7-Trichloro-1,5-naphthyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes. These complexes can then interact with biological molecules, such as enzymes or DNA, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 2,7,10-Trichlorobenzo[b]-1,5-naphthyridine
- 1,5-Naphthyridine
- 2,4-Dichloro-1,5-naphthyridine
Comparison: 2,4,7-Trichloro-1,5-naphthyridine is unique due to the specific positions of the chlorine atoms, which influence its reactivity and properties. Compared to 2,7,10-Trichlorobenzo[b]-1,5-naphthyridine, it has a different substitution pattern, leading to distinct chemical behavior and applications. The presence of three chlorine atoms in this compound makes it more reactive in certain substitution reactions compared to 1,5-naphthyridine and 2,4-Dichloro-1,5-naphthyridine .
Eigenschaften
Molekularformel |
C8H3Cl3N2 |
|---|---|
Molekulargewicht |
233.5 g/mol |
IUPAC-Name |
2,4,7-trichloro-1,5-naphthyridine |
InChI |
InChI=1S/C8H3Cl3N2/c9-4-1-6-8(12-3-4)5(10)2-7(11)13-6/h1-3H |
InChI-Schlüssel |
MCOFUFGOHSZAIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC2=C1N=C(C=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Nitro-1-((2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)-1H-indazole](/img/structure/B12844166.png)


![1-(3-Chloro-4-[(cyclopropylamino) methyl]phenyl)ethanone](/img/structure/B12844208.png)







![5-Methyl-8-nitroimidazo[1,2-a]pyridine](/img/structure/B12844242.png)
